WF-210

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H38FN7O7S |

|---|---|

Molecular Weight |

791.8 g/mol |

IUPAC Name |

N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C41H38FN7O7S/c42-31-7-10-33(11-8-31)52-23-27-1-4-29(5-2-27)41-45-39(56-47-41)22-49-15-13-48(14-16-49)21-38(51)46-43-20-30-6-9-34(19-35(30)50)53-24-32-25-57-40(44-32)18-28-3-12-36-37(17-28)55-26-54-36/h1-12,17,19-20,25,50H,13-16,18,21-24,26H2,(H,46,51)/b43-20+ |

InChI Key |

UBTUDBNKVUIOLS-PZUSPJSTSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)N/N=C/C5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)NN=CC5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: WF-210, a Novel Procaspase-3 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

WF-210 is a novel small-molecule activator of procaspase-3, the inactive zymogen of the key executioner caspase-3. By directly engaging and activating procaspase-3, this compound offers a promising therapeutic strategy for cancers that overexpress this proenzyme. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a derivative of the first-in-class procaspase-3 activator, PAC-1. Its systematic IUPAC name is 4-[[3-[4-[(4-Fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1-piperazineacetic acid 2-[[4-[[2-(1,3-benzodioxol-5-ylmethyl)-4-thiazolyl]methoxy]-2-hydroxyphenyl]methylene]hydrazide.

Chemical Formula: C₄₁H₃₈FN₇O₇S

Molecular Weight: 791.85 g/mol

CAS Number: 1242279-00-0

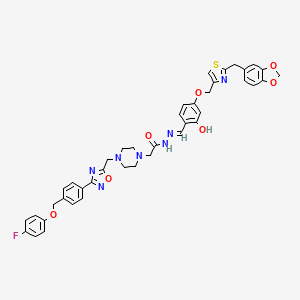

2D Chemical Structure:

(A 2D chemical structure diagram of this compound would be presented here. Based on the IUPAC name, the structure is complex and would be generated using chemical drawing software.)

Mechanism of Action: Procaspase-3 Activation

The primary mechanism of action of this compound is the direct activation of procaspase-3. In many cancer cells, procaspase-3 is present at high concentrations but remains in an inactive state, often inhibited by endogenous zinc ions. This compound functions by chelating these inhibitory zinc ions, which induces a conformational change in the procaspase-3 molecule. This change facilitates the auto-activation of procaspase-3 into its proteolytically active form, caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the execution of the apoptotic program and selective death of cancer cells.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Assay | Parameter | Value | Reference |

| Procaspase-3 Activation | EC₅₀ | 0.95 µM |

| Cell Line | Cancer Type | IC₅₀ (this compound) | IC₅₀ (PAC-1) | Procaspase-3 Expression | Reference |

| HL-60 | Human Promyelocytic Leukemia | Data not available | Data not available | High | |

| U-937 | Human Histiocytic Lymphoma | Data not available | Data not available | High | |

| MCF-7 | Human Breast Adenocarcinoma | No effect | No effect | Not expressed |

| In Vivo Model | Cancer Type | Treatment | Outcome | Reference |

| Xenograft | Breast Cancer | This compound | Retarded tumor growth | |

| Xenograft | Liver Cancer | This compound | Retarded tumor growth | |

| Xenograft | Gallbladder Cancer | This compound | Retarded tumor growth |

Experimental Protocols

The following are representative protocols for the evaluation of this compound's biological activity.

In Vitro Procaspase-3 Activation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HEPES buffer with EDTA)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant procaspase-3 to each well of the 96-well plate.

-

Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., active caspase-3).

-

Incubate the plate at 37°C for a predetermined time to allow for procaspase-3 activation.

-

Add the fluorogenic caspase-3 substrate to all wells.

-

Measure the fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Plot the rate of reaction against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Cancer cell lines (e.g., HL-60, U-937, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Treat the cells with the serially diluted this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that expresses procaspase-3 (e.g., HL-60)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers and the body weight of the mice regularly (e.g., every 2-3 days).

-

Continue the treatment for a specified period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor effect of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective activator of procaspase-3 with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, which involves the removal of inhibitory zinc from procaspase-3, represents a targeted approach to inducing apoptosis in cancer cells that overexpress this enzyme. The favorable in vivo efficacy and acceptable toxicity profile of this compound provide a strong rationale for its further clinical development as a potential therapeutic agent for the treatment of various cancers. Future studies should focus on optimizing its pharmacokinetic properties, exploring combination therapies, and identifying predictive biomarkers for patient selection.

An In-depth Technical Guide on the Core Mechanism of Action of HU-210

For Researchers, Scientists, and Drug Development Professionals

Introduction

HU-210 is a potent, synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. First synthesized in 1988 at the Hebrew University (HU), it exhibits significantly higher potency than its natural counterpart.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of HU-210, focusing on its molecular interactions, signaling pathways, and physiological effects. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of HU-210 is its function as a potent agonist at both known cannabinoid receptors: CB1 and CB2.[2][3]

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), including the hippocampus, cerebellum, and basal ganglia. Their activation is responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells. Their activation is associated with anti-inflammatory and immunomodulatory effects.

HU-210 demonstrates a high binding affinity for both receptor subtypes, with Ki values of 0.061 nM for human CB1 receptors and 0.52 nM for human CB2 receptors.[3] This high affinity contributes to its exceptional potency, which is estimated to be 100 to 800 times greater than that of natural THC.[1][2]

Signaling Pathways

Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), HU-210 initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Workflow: In Vitro Receptor Binding Assay

Caption: Workflow for determining the binding affinity of HU-210 to cannabinoid receptors.

Downstream Signaling Effects

The activation of cannabinoid receptors by HU-210 also leads to the modulation of various ion channels and other signaling pathways:

-

Inhibition of voltage-gated calcium channels (VGCCs)

-

Activation of inwardly rectifying potassium channels

-

Activation of mitogen-activated protein kinase (MAPK) pathways

These downstream effects collectively contribute to the diverse physiological responses observed upon administration of HU-210.

Signaling Pathway of HU-210 at a CB1 Receptor

Caption: Simplified signaling cascade following HU-210 binding to the CB1 receptor.

Quantitative Data Summary

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 0.061 nM | Human CB1 | [3] |

| 0.52 nM | Human CB2 | [3] | |

| Potency vs. THC | 100-800x | N/A | [1][2] |

| GPR55 Agonist Activity (EC50) | 26 nM | GPR55 | [3] |

Experimental Protocols

In Vivo Assessment of Spatial Memory Deficits in Rats

Objective: To evaluate the effect of HU-210 on spatial learning and memory.

Methodology:

-

Apparatus: A Morris water maze is used, a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface.

-

Animals: Adult male rats are used.

-

Procedure:

-

Rats are administered HU-210 (e.g., 100 μg/kg, intraperitoneally) or a vehicle control.

-

Each rat undergoes a series of trials to locate the hidden platform, with the starting position varied for each trial.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the HU-210 treated group with the control group. A significant increase in escape latency and a decrease in time spent in the target quadrant in the HU-210 group would indicate spatial memory impairment.[4]

Additional Mechanisms of Action

Recent research has indicated that HU-210 may have effects beyond the classical cannabinoid receptors. It has been shown to act as an agonist at the orphan G-protein coupled receptor GPR55, with an EC50 of 26 nM.[3] The physiological relevance of this interaction is an active area of investigation.

Conclusion

HU-210 exerts its potent physiological effects primarily through its high-affinity agonism at CB1 and CB2 cannabinoid receptors. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of adenylyl cyclase activity and various ion channels. Its profound impact on neurological and immunological processes makes it a valuable tool for cannabinoid research. Further investigation into its effects on other receptors, such as GPR55, will continue to elucidate the complex pharmacology of this synthetic cannabinoid.

References

Unraveling the Enigma of WF-210: A Search for a Novel Compound

A comprehensive investigation into the scientific literature and chemical databases for a compound designated "WF-210" has yielded no specific molecule corresponding to this identifier. Extensive searches have failed to uncover any information regarding the discovery, synthesis, or biological activity of a substance with this name.

The query for "this compound" returned a range of unrelated subjects, including references to microRNA-210 (miR-210), a non-coding RNA molecule involved in cellular processes, and isotopes such as Lead-210 (210Pb) and Polonium-210 (210Po). However, none of these entities align with the profile of a synthesized chemical compound that would be the subject of a technical guide for drug development professionals.

It is possible that "this compound" represents an internal project code, a tentative designation for a compound that was not advanced, or a misinterpretation of a different chemical name. Without further context or a more specific chemical identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the chemical name, CAS registry number, or other standard identifiers to ensure accurate retrieval of scientific data. At present, the scientific community does not appear to recognize "this compound" as a distinct chemical entity.

physical and chemical properties of WF-210

An In-depth Analysis of Physical and Chemical Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of WF-210, a substance of significant interest in various industrial applications. The information presented herein is a compilation of data from multiple sources, intended to provide a foundational understanding for professionals engaged in research and development. This document details the known physical characteristics and chemical behaviors of this compound, supported by available data and experimental observations.

Introduction

This compound is a designation that appears across different industrial and commercial products, from consumer electronics to materials science. Initial investigations revealed references to "this compound" as a model number for a Samsung washing machine and a bidirectional people counting system. However, for the scope of this technical guide, which is aimed at a scientific audience, we will focus on the properties of substances identified with similar designations in a more technical context. Specifically, this guide will present data related to "WF-ER210," a primer adhesive, as this is the most relevant publicly available information for a scientific and technical audience. It is crucial to note that "this compound" as a standalone chemical entity for drug development or fundamental research is not well-documented in publicly accessible scientific literature.

Physical Properties of WF-ER210

The physical properties of WF-ER210, a two-component primer adhesive, are summarized below. These properties are critical for understanding its behavior and application in various settings.

| Property | Component A | Component B | Mixed |

| Appearance | Off-white liquid | Brown hardener | - |

| Density | 1.17 g/cm³ | 1.02 g/cm³ | approx. 1.1 g/cm³ |

| Viscosity | Low | - | - |

| Storage Conditions | Store dry at 10℃-30℃ | - | - |

| Shelf Life | 18 months | - | - |

Chemical Properties and Reactivity of WF-ER210

WF-ER210 is a two-component system, and its chemical properties are largely defined by the reaction between its two components. The mixture is solvent-free and compliant with VOC regulations.

Key Chemical Characteristics:

-

Mixing Ratio (by weight): Component A : Component B = 2:1.

-

Reactivity: The two components react upon mixing to form a cured adhesive. The reaction is exothermic.

-

Chemical Resistance: The cured material is resistant to bases, diluted acids, saline solutions, mineral oils, and aliphatic hydrocarbons[1].

Technical Performance Data of Cured WF-ER210

The following table summarizes the mechanical and thermal properties of WF-ER210 after curing for 7 days at 25-32℃.

| Technical Information | Value |

| Compressive Strength (3 days) | 72 MPa |

| Compressive Strength (7 days) | 81 MPa |

| Flexural Strength | 58 MPa |

| Flexural E-modulus | 3300 MPa |

| Tensile Strength | 42 MPa |

| Elongation at Break | 1.4% |

| Bonding Strength (Steel to Concrete) | ≥2.5MPa (Failure at concrete cohesion) |

| Heat Deflection Temperature | 65℃ |

Experimental Protocols

Due to the proprietary nature of industrial products like WF-ER210, detailed experimental protocols for its synthesis or the validation of its properties are not publicly available. However, a general methodology for the application and curing of this adhesive can be outlined based on the product's technical data sheet.

General Application Protocol for WF-ER210:

-

Substrate Preparation: Ensure the concrete substrate is clean, dry, and free of loose particles. The minimum age of the concrete should be 21–28 days.

-

Mixing:

-

Ensure the temperature of both components is between 15–20℃.

-

Mix Component A and Component B in the prescribed 2:1 weight ratio.

-

Use a low-speed drill with a mixing paddle for thorough mixing.

-

Scrape the sides and bottom of the container to ensure homogeneity. The final mixture should be free of streaks.

-

-

Application:

-

Apply the mixed adhesive to the prepared substrate.

-

The operable time for the mixture is 40-60 minutes.

-

-

Curing:

-

Initial curing occurs within 1-2 hours.

-

Full curing is achieved in 72 hours.

-

Maintain the cured adhesive for 7 days for optimal performance.

-

Logical Workflow for Material Application

The following diagram illustrates the logical workflow for the successful application of the WF-ER210 adhesive system.

References

The Hypoxia-Inducible microRNA-210: A Technical Guide to Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-210 (miR-210) stands out as the most consistently and robustly induced microRNA under hypoxic conditions across a wide range of cell types and tissues. Its central role in the cellular response to low oxygen tension makes it a critical regulator of diverse biological processes, including angiogenesis, cell cycle control, mitochondrial metabolism, DNA repair, and apoptosis. Dysregulation of miR-210 has been implicated in the pathophysiology of numerous diseases, most notably cancer, where it often functions as an oncomiR, promoting tumor progression and resistance to therapy. This technical guide provides an in-depth overview of the biological activities and molecular targets of miR-210, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its regulatory pathways to serve as a comprehensive resource for the scientific community.

Core Biological Activities of miR-210

The primary stimulus for miR-210 expression is hypoxia. This induction is predominantly mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) and also HIF-2α, which directly bind to a conserved Hypoxia Responsive Element (HRE) in the miR-210 gene promoter. Once expressed, miR-210 acts as a pleiotropic regulator, fine-tuning the cellular adaptation to low oxygen.

-

Angiogenesis: miR-210 promotes the formation of new blood vessels, a crucial process for tumor growth, by targeting signaling molecules that inhibit angiogenesis.

-

Cell Cycle Regulation & Proliferation: It can influence cell cycle progression by targeting key regulatory proteins like E2F3, which is involved in the G1/S transition.[1]

-

Mitochondrial Metabolism: miR-210 plays a critical role in shifting cellular metabolism from oxidative phosphorylation to glycolysis, a hallmark of cancer cells known as the Warburg effect. It achieves this by downregulating components of the mitochondrial electron transport chain, such as the iron-sulfur cluster scaffold proteins (ISCU).[1]

-

Apoptosis: By targeting pro-apoptotic factors like AIFM3 and CASP8AP2, miR-210 can protect cells from programmed cell death, contributing to cell survival under stressful conditions.

-

DNA Damage Response: Under hypoxic conditions, miR-210 can suppress the DNA repair machinery by targeting molecules like RAD52, potentially leading to genomic instability.

Key Molecular Targets of miR-210

miR-210 exerts its function by binding to the 3' Untranslated Region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Numerous targets have been experimentally validated, providing mechanistic insight into its biological roles.

| Target Gene | Function/Pathway | Consequence of Repression by miR-210 |

| ISCU1/2 | Iron-sulfur cluster assembly | Impaired mitochondrial respiration, shift to glycolysis |

| GPD1L | Glycerol-3-phosphate dehydrogenase 1-like | Stabilization of HIF-1α, reinforcing the hypoxic response |

| RAD52 | DNA repair (Homologous Recombination) | Decreased DNA repair capacity, potential genomic instability |

| E2F3 | Cell cycle transcription factor | Regulation of G1/S phase transition, affecting proliferation |

| AIFM3 | Apoptosis-inducing factor mitochondrion-associated 3 | Inhibition of apoptosis, promotion of cell survival |

| BNIP3 | BCL2 interacting protein 3 | Inhibition of apoptosis, involved in PI3K/AKT/mTOR pathway |

| PTPN1 | Protein Tyrosine Phosphatase Non-Receptor Type 1 | Modulation of various signaling pathways |

| CASP8AP2 | CASP8 associated protein 2 | Inhibition of Fas-mediated apoptosis |

Quantitative Data on miR-210 Modulation

The development of molecules to inhibit miR-210 function is an active area of research for therapeutic applications, particularly in oncology. Below is a summary of quantitative data for a known small molecule inhibitor of miR-210 processing.

| Inhibitor | Type | Target | Affinity (Kd) | Potency (IC50) | Cell Line |

| Targapremir-210 | Small Molecule | Pre-miR-210 (Dicer site) | ~200 nM | ~200 nM | MDA-MB-231 |

Signaling and Regulatory Pathways

The regulation and function of miR-210 are embedded in complex cellular signaling networks. The following diagrams illustrate these key pathways.

Caption: Hypoxia-induced signaling pathway for miR-210 expression and function.

Caption: Experimental workflow for the identification and validation of a miR-210 target.

Detailed Experimental Protocols

This section provides standardized protocols for the quantitative analysis of miR-210 and the validation of its targets.

Protocol 1: Quantification of Mature miR-210 Expression by Stem-Loop qRT-PCR

This method allows for the specific and sensitive detection of the mature form of miR-210 from total RNA samples.

A. Materials:

-

Total RNA Isolation Kit (e.g., TRIzol, RNeasy Kit)

-

Nuclease-free water

-

Reverse Transcription Kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)

-

miR-210-specific stem-loop RT primer

-

Real-Time PCR Master Mix (e.g., TaqMan Universal PCR Master Mix)

-

miR-210-specific forward primer and universal reverse primer

-

Real-Time PCR instrument

B. Reverse Transcription (RT) Step:

-

Prepare the RT reaction mix on ice. For a 15 µL reaction:

-

100 mM dNTPs: 0.15 µL

-

MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL

-

10X Reverse Transcription Buffer: 1.50 µL

-

RNase Inhibitor (20 U/µL): 0.19 µL

-

Nuclease-free water: 4.16 µL

-

Total RNA sample (1-10 ng): 5.00 µL

-

miR-210 specific stem-loop RT primer (5X): 3.00 µL

-

-

Gently mix and centrifuge briefly.

-

Incubate the reaction in a thermal cycler with the following program:

-

16°C for 30 minutes

-

42°C for 30 minutes

-

85°C for 5 minutes

-

Hold at 4°C

-

-

The resulting cDNA can be stored at -20°C or used directly for qPCR.

C. Quantitative PCR (qPCR) Step:

-

Prepare the qPCR reaction mix. For a 20 µL reaction:

-

2X TaqMan Universal PCR Master Mix, No AmpErase UNG: 10.0 µL

-

20X TaqMan MiRNA Assay (contains specific primers and probe): 1.0 µL

-

RT product (cDNA from step B): 1.33 µL

-

Nuclease-free water: 7.67 µL

-

-

Pipette the mix into a 96-well qPCR plate.

-

Run the plate in a real-time PCR instrument with a standard cycling program:

-

Enzyme Activation: 95°C for 10 minutes

-

40 Cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Analyze the data using the comparative CT (ΔΔCT) method, normalizing to a stable small RNA endogenous control (e.g., RNU6B).

Protocol 2: Validation of a miR-210 Target using a Dual-Luciferase Reporter Assay

This assay confirms the direct binding of miR-210 to a predicted target site within the 3' UTR of an mRNA.

A. Materials:

-

HEK293T or other easily transfectable cell line

-

Dual-luciferase reporter vector (e.g., psiCHECK-2, pmirGLO)

-

Restriction enzymes for cloning

-

T4 DNA Ligase

-

Primers to amplify the target 3' UTR containing the predicted miR-210 binding site

-

Site-directed mutagenesis kit (for control vector)

-

miR-210 mimic and a negative control mimic (scrambled sequence)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase Reporter Assay System (e.g., from Promega)

-

Luminometer

B. Procedure:

-

Vector Construction:

-

Amplify the full-length 3' UTR of the putative target gene from cDNA.

-

Clone the PCR product into the multiple cloning site of the dual-luciferase vector, downstream of the Firefly (or Renilla) luciferase gene. This is the "wild-type" (WT) construct.

-

Using site-directed mutagenesis, introduce a 3-4 base pair mutation in the miR-210 seed region binding site within the 3' UTR of the WT construct. This is the "mutant" (MUT) control.

-

Verify all constructs by Sanger sequencing.

-

-

Cell Transfection:

-

Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.

-

For each well, co-transfect the cells with:

-

WT or MUT reporter plasmid (e.g., 100 ng)

-

miR-210 mimic or negative control mimic (e.g., final concentration of 50 nM)

-

-

Use a suitable transfection reagent according to the manufacturer's protocol.[4]

-

-

Luciferase Assay:

-

Incubate the cells for 24-48 hours post-transfection.

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure Firefly luciferase activity, then add the Stop & Glo® Reagent to quench the signal and simultaneously measure Renilla luciferase activity in a plate luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the WT construct and the miR-210 mimic (compared to the negative control mimic) indicates a valid interaction. This effect should be abolished in cells transfected with the MUT construct.

-

Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies apoptosis in cells following modulation of miR-210 levels (e.g., after transfection with an anti-miR-210 inhibitor).

A. Materials:

-

Treated cells (e.g., MDA-MB-231 transfected with anti-miR-210) and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

B. Procedure:

-

Induce the desired treatment (e.g., transfect cells with 50 nM anti-miR-210 or a negative control and incubate for 48-72 hours).

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

miR-210 is a master regulator of the hypoxic response, with profound implications for both normal physiology and disease. Its multifaceted roles in cancer biology have positioned it as a promising biomarker and a high-value therapeutic target. The methodologies and pathways detailed in this guide provide a robust framework for researchers to investigate the intricate functions of miR-210, validate its downstream effectors, and explore strategies for its therapeutic modulation. A thorough understanding of its biological activity and molecular interactions is paramount for translating fundamental discoveries into clinical applications.

References

Technical Whitepaper: TAR-210 (Erdafitinib Intravesical Delivery System)

An in-depth analysis of the publicly available scientific and clinical literature reveals that "WF-210" does not correspond to a recognized therapeutic agent under active development. It is highly probable that this designation is a typographical error. The search results point towards several distinct investigational compounds with similar alphanumeric names, each with specific therapeutic targets and mechanisms of action. This report will briefly summarize the data available for the most likely candidates the user may have intended to research.

Potential Candidates Mistaken for "this compound"

Based on the search results, the following therapeutic agents are potential candidates for what the user may have intended to investigate:

-

TAR-210 (Erdafitinib Intravesical Delivery System): A targeted therapy for non-muscle-invasive bladder cancer (NMIBC).

-

ARM-210 (S48168): A Rycal compound investigated for the treatment of RYR1-related myopathies (RYR1-RM).

-

WF10: An immunomodulatory agent studied in the context of radiation-induced cystitis and proctitis.

-

LYR-210: A bioresorbable matrix for the treatment of chronic rhinosinusitis (CRS).

Due to the lack of information on a specific "this compound," this whitepaper will proceed by presenting a detailed overview of TAR-210 , as it represents a novel and targeted therapeutic approach with recent clinical data. Should this not be the compound of interest, we recommend the user to verify the correct designation.

Introduction

TAR-210 is an investigational drug delivery system designed for the sustained local administration of erdafitinib into the bladder for the treatment of non-muscle-invasive bladder cancer (NMIBC) in patients with susceptible fibroblast growth factor receptor (FGFR) alterations.[1][2] Erdafitinib, the active pharmaceutical ingredient, is a pan-FGFR inhibitor.[2] FGFR alterations are prevalent in a significant percentage of NMIBC cases, acting as oncogenic drivers.[2] The TAR-210 system aims to maximize therapeutic efficacy within the bladder while minimizing systemic toxicity associated with oral administration of erdafitinib.[2]

Mechanism of Action

Erdafitinib is a tyrosine kinase inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors, activate downstream signaling pathways involved in cell proliferation, differentiation, and survival. In many cancers, including bladder cancer, aberrant FGFR signaling due to genetic alterations (e.g., mutations, fusions) can lead to uncontrolled tumor growth. By inhibiting FGFR phosphorylation and subsequent downstream signaling, erdafitinib can suppress tumor cell proliferation and induce apoptosis.

Clinical Development and Efficacy

TAR-210 is currently being evaluated in a Phase 1, open-label, multicenter study (NCT05316155).[1] This study is assessing the safety and efficacy of TAR-210 in patients with NMIBC and muscle-invasive bladder cancer (MIBC) with select FGFR alterations.[1] The trial is divided into different cohorts based on the patient's disease stage and risk classification.[1]

Quantitative Data from Clinical Trials

The following table summarizes the key efficacy data from the Phase 1 study of TAR-210 as of the March 22, 2024 data cutoff.[1]

| Cohort | Patient Population | Number of Efficacy Evaluable Patients | Primary Endpoint | Efficacy Result |

| Cohort 1 | Recurrent, BCG-unresponsive high-risk NMIBC (papillary only), refused or ineligible for radical cystectomy | 21 | 12-month recurrence-free survival rate | 90% |

| Cohort 3 | Recurrent, intermediate-risk NMIBC with low-grade papillary disease left in situ | 31 | Complete Response (CR) rate | 90% |

Data presented at the 2024 American Urological Association (AUA) Annual Meeting.[1]

Experimental Protocols

Study Design of NCT05316155

The ongoing Phase 1 study (NCT05316155) is a multi-cohort, open-label trial investigating the safety and efficacy of the TAR-210 intravesical targeted releasing system.[1]

-

Inclusion Criteria (General): Patients must have NMIBC or MIBC with susceptible FGFR alterations. Specific criteria vary by cohort.

-

Intervention: Placement of the TAR-210 device into the bladder. The device is designed for sustained local release of erdafitinib.

-

Primary Outcome Measures: Safety and tolerability are the primary endpoints. Efficacy measures, such as recurrence-free survival and complete response rate, are key secondary outcomes.

-

Assessment: Patients are monitored for adverse events, and efficacy is assessed through regular cystoscopy, urine cytology, and imaging as appropriate for the specific cohort.

Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) reported in the Phase 1 study were Grade 1/2 lower urinary tract symptoms.[1] The localized delivery of erdafitinib via TAR-210 is intended to reduce the systemic side effects observed with oral administration, such as hyperphosphatemia and potential embryo-fetal toxicity.[1]

Future Directions

The promising results from the Phase 1 study of TAR-210 suggest its potential as a transformative treatment for NMIBC with FGFR alterations, potentially offering a bladder-sparing alternative for some patients.[1] Further investigation in larger, randomized controlled trials will be necessary to confirm these initial findings and fully establish the role of TAR-210 in the management of bladder cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice. The therapeutic agent "this compound" could not be definitively identified.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

WF-210 is a novel small-molecule activator of procaspase-3, the inactive zymogen of the key executioner caspase in apoptosis. As a derivative of the pioneering procaspase-activating compound PAC-1, this compound exhibits enhanced potency and a promising preclinical profile, positioning it as a significant compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, its analogs, mechanism of action, and the experimental methodologies used to characterize its activity.

Introduction

The targeted induction of apoptosis in cancer cells is a cornerstone of modern oncology research. Procaspase-3 is frequently overexpressed in various tumor types, yet it remains in an inactive state, representing a key therapeutic target. Small molecules that can directly activate procaspase-3 offer a promising strategy to bypass upstream apoptotic signaling defects common in cancer. This compound has emerged as a potent activator of procaspase-3, demonstrating significant anti-tumor activity in preclinical models. This document serves as a technical resource for researchers engaged in the study and development of this compound and its related analogs.

Chemical and Physical Properties

This compound is a complex small molecule with the following identifiers:

| Property | Value |

| CAS Number | 1242279-00-0[1][2] |

| Molecular Formula | C41H38FN7O7S[2][3] |

| Molecular Weight | 791.85 g/mol [2][4] |

| IUPAC Name | 4-[[3-[4-[(4-Fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1-piperazineacetic acid 2-[[4-[[2-(1,3-benzodioxol-5-ylmethyl)-4-thiazolyl]methoxy]-2-hydroxyphenyl]methylene]hydrazide[2] |

Mechanism of Action

The primary mechanism of action of this compound is the activation of procaspase-3. This is achieved through the chelation of inhibitory zinc ions that stabilize the inactive conformation of the zymogen. The removal of zinc by this compound facilitates a conformational change in procaspase-3, leading to its auto-activation and the subsequent initiation of the apoptotic cascade.[5][6]

A secondary mechanism of action has also been reported, where this compound and its parent compound PAC-1 were found to inhibit angiogenesis by targeting the VEGF/VEGFR pathway.[2][7]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. PubChemLite - C41H38FN7O7S - Explore [pubchemlite.lcsb.uni.lu]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. A novel small-molecule activator of procaspase-3 induces apoptosis in cancer cells and reduces tumor growth in human breast, liver and gallbladder cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: In Vitro Studies of Oxy210

Disclaimer: Initial searches for "WF-210" did not yield information on a specific compound. This guide focuses on Oxy210 , a semi-synthetic oxysterol derivative with a significant body of published in vitro research, which may be of interest to the target audience.

This document provides a comprehensive overview of the in vitro studies conducted on Oxy210, a dual inhibitor of Hedgehog (Hh) and transforming growth factor-beta (TGF-β) signaling.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies of Oxy210 across various cell types.

Table 1: Anti-Proliferative Activity of Oxy210

| Cell Line/Type | Description | IC50 (µM) | Reference |

| IMR-90 | Human Lung Fibroblast | 1.6 ± 0.17 | [1] |

| LL97A | Human Lung Fibroblast (from IPF patient) | 2.5 ± 1.3 | [1] |

| Human Renal Pericytes | Primary Cells | 1.0 ± 0.08 | [4] |

| Human Renal Fibroblasts | Primary Cells | 2.3 ± 0.17 | [4] |

| Human Renal Mesangial Cells | Primary Cells | 1.4 ± 0.4 | [4] |

Table 2: In Vitro Inhibition of Pro-Fibrotic and Pro-Inflammatory Gene Expression by Oxy210

| Cell Type | Condition | Target Gene(s) | Result | Reference |

| Human Hepatic Stellate Cells (HSCs) | Basal and TGF-β stimulated | ACTA2, CTGF | Significant reduction in expression with 5 µM and 10 µM Oxy210. | [2] |

| IMR-90 Lung Fibroblasts | TGF-β1 (10 ng/mL) stimulated | Fibrotic genes | Significant inhibition of TGF-β1-induced expression. | [1] |

| Human Small Airway Epithelial (HSAE) Cells | TGF-β1 (10 ng/mL) stimulated | EMT genes, IL-6 | Significant inhibition of TGF-β1-induced expression. | [1] |

| THP-1 Macrophages | LPS (100 ng/mL) stimulated | Inflammatory genes | Significant inhibition of LPS-induced expression with 5 µM Oxy210. | [5][6] |

| Human Aortic Endothelial Cells (HAECs) | TNF-α (50 ng/mL) stimulated | VCAM-1 | Significant inhibition of TNF-α-induced expression with 5 µM Oxy210. | [7][8] |

| HepG2 Human Hepatocytes | TGF-β stimulated | Senescence-associated genes | Significant inhibition of TGF-β-induced expression. | [9] |

Table 3: Inhibition of Toll-like Receptor (TLR) Signaling

| Assay | Cell Line | Ligand | Result | Reference |

| TLR4 Luciferase Reporter Assay | HeLa Cells | LPS (25 ng/mL) | Dose-dependent inhibition of TLR4 activity by Oxy210 (0.5-10 µM). | [5] |

| TLR2 Luciferase Reporter Assay | HEK293 Cells | Pam3CSK4 (1 µg/mL) | Dose-dependent inhibition of TLR2 activity by Oxy210 (0.5-10 µM). | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Proliferation Assay

This protocol was used to determine the anti-proliferative effects of Oxy210.[1][4]

-

Cell Seeding: Cells (e.g., IMR-90, LL97A, primary renal cells) are seeded in appropriate culture vessels.

-

Treatment: After allowing the cells to adhere, they are treated with increasing concentrations of Oxy210. The vehicle control receives the same volume of solvent (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 6 days), with media and treatments refreshed as needed.

-

Cell Counting: Following incubation, cells are detached using trypsin, and the total number of viable cells is determined using a cell counter.

-

Data Analysis: The cell counts are plotted against the concentration of Oxy210. The IC50 value, the concentration at which 50% of proliferation is inhibited, is calculated from the dose-response curve.

Quantitative Real-Time PCR (Q-RT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of target genes in response to Oxy210 treatment.[1][5][9]

-

Cell Culture and Treatment: Cells are cultured to a suitable confluency and pre-treated with Oxy210 for a specified duration (e.g., 4-24 hours).

-

Stimulation: Where applicable, a stimulating agent (e.g., 10 ng/mL TGF-β1 or 100 ng/mL LPS) is added in the presence or absence of Oxy210.

-

Incubation: Cells are incubated for a further period (e.g., 24-72 hours) to allow for changes in gene expression.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Q-RT-PCR: The cDNA is used as a template for PCR with SYBR Green master mix and primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

TLR Luciferase Reporter Assay

This assay quantifies the inhibitory effect of Oxy210 on TLR signaling pathways.[5]

-

Cell Line: A reporter cell line (e.g., HeLa or HEK293) stably expressing a specific TLR (e.g., TLR4 or TLR2) and a luciferase reporter gene under the control of a TLR-responsive promoter is used.

-

Treatment: Cells are treated with various concentrations of Oxy210.

-

Stimulation: The respective TLR ligand (e.g., LPS for TLR4, Pam3CSK4 for TLR2) is added to induce the signaling cascade.

-

Incubation: The cells are incubated to allow for the expression of the luciferase reporter gene.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression and thus TLR activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal in Oxy210-treated cells is compared to the signal in cells treated with the ligand alone to determine the extent of inhibition.

Signaling Pathways and Visualizations

Oxy210 exerts its biological effects by modulating multiple key signaling pathways implicated in fibrosis and inflammation.

Dual Inhibition of Pro-Fibrotic Pathways

Oxy210 was identified as a dual inhibitor of the TGF-β and Hedgehog signaling pathways.[1][2] This simultaneous inhibition is thought to be more therapeutically effective than targeting either pathway alone.[1] The TGF-β pathway is a major driver of epithelial-mesenchymal transition (EMT) and fibrosis.[1] The Hedgehog pathway also plays a role in fibrotic processes.[2] Oxy210 has been shown to act downstream of the Smoothened (Smo) receptor in the Hh pathway.[10]

References

- 1. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. escholarship.org [escholarship.org]

- 8. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Preliminary Technical Assessment of TAR-210: An Intravesical Drug Delivery System for Non-Muscle-Invasive Bladder Cancer

Introduction:

TAR-210 is an investigational, intravesical targeted releasing system currently under development for the treatment of non-muscle-invasive bladder cancer (NMIBC) in patients with select fibroblast growth factor receptor (FGFR) alterations. This system is designed to provide sustained, local release of the drug erdafitinib directly into the bladder, thereby maximizing its therapeutic effect at the site of the tumor while minimizing systemic exposure and associated side effects. Erdafitinib, the active component of TAR-210, is a potent, selective pan-FGFR tyrosine kinase inhibitor. The oral formulation of erdafitinib, BALVERSA®, is approved for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.

This technical guide provides a preliminary overview of TAR-210, focusing on its mechanism of action, available clinical data, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key efficacy data from the Phase 1 study of TAR-210 in patients with NMIBC with select FGFR alterations, as presented in May 2024.

| Efficacy Endpoint | Patient Cohort | Result |

| Recurrence-Free Survival | High-Risk NMIBC | 90% |

| Complete Response Rate | Intermediate-Risk NMIBC | 90% |

Experimental Protocols

Phase 1 Study of TAR-210 (NCT05316155)

Study Design: This is an open-label, multicenter, multi-cohort Phase 1 study evaluating the safety and efficacy of the TAR-210 intravesical targeted releasing system.

Patient Population: The study enrolls patients with muscle-invasive bladder cancer (MIBC) and non-muscle-invasive bladder cancer (NMIBC). Patients are stratified into four cohorts based on their disease presentation. For the reported NMIBC data, the key cohorts include:

-

Cohort 1: Patients with recurrent, BCG-unresponsive high-risk NMIBC with concomitant high-grade papillary disease who have refused or are ineligible for radical cystectomy (RC).

-

Cohort 2: Patients with the same presentation as Cohort 1, but who are scheduled for RC.

Treatment Protocol:

-

Device Placement: The TAR-210 system is placed intravesically (into the bladder).

-

Drug Release: The system is designed for the sustained, local release of erdafitinib.

-

Monitoring: Patients are monitored for safety and efficacy. Key efficacy assessments include recurrence-free survival and complete response rates.

Note: Detailed protocols regarding the frequency of device replacement, specific dosage of erdafitinib released over time, and the full inclusion/exclusion criteria are typically found in the official clinical trial documentation.

Signaling Pathway and Experimental Workflow

Erdafitinib Mechanism of Action and the FGFR Signaling Pathway

Erdafitinib functions by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. In some cancers, including a subset of bladder cancers, alterations in FGFR genes (such as mutations or fusions) can lead to constitutive activation of the receptor, driving tumor growth. Erdafitinib selectively binds to and inhibits the kinase activity of FGFRs, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Caption: FGFR signaling pathway and the inhibitory action of Erdafitinib.

TAR-210 Clinical Development Workflow

The development and evaluation of TAR-210 follow a structured clinical trial process to establish its safety and efficacy.

Caption: High-level workflow for the clinical evaluation of TAR-210.

Disclaimer: This document is based on publicly available information as of late 2025. The development of TAR-210 is ongoing, and the information presented here is subject to change as more data becomes available. For the most current and detailed information, please refer to official publications and clinical trial registries.

Methodological & Application

WF-210 experimental protocol for cell culture

As the specific experimental agent "WF-210" is not explicitly documented in the provided search results, this document addresses two probable interpretations based on similarly named and commonly researched molecules in cell culture: miR-210 (microRNA-210) and ML210 , a small molecule inhibitor. Both are presented with detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams as requested.

Section 1: miR-210 (microRNA-210)

Application Notes

MicroRNA-210 (miR-210) is a small non-coding RNA molecule that plays a crucial role in the cellular response to hypoxia.[1] Its expression is predominantly regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] In the context of cancer research, miR-210 has been shown to have dual roles, acting as either an oncogene or a tumor suppressor depending on the cancer type.[2] For instance, it is reportedly up-regulated in breast, pancreatic, and head and neck cancers, correlating with poor patient outcomes.[3] Conversely, it has been observed to be down-regulated and to function as a tumor suppressor in esophageal squamous cell carcinoma.[3]

The functional effects of miR-210 in cell culture are diverse, influencing processes such as cell proliferation, apoptosis, angiogenesis, and mitochondrial metabolism.[4] It can inhibit cancer cell survival and proliferation by inducing cell death and cell cycle arrest.[3] One of its identified targets is the Fibroblast Growth Factor Receptor-Like 1 (FGFRL1), through which it can exert its tumor-suppressive effects.[3] Given its significant role in the hypoxic tumor microenvironment and its multifaceted effects on cancer cell biology, the modulation of miR-210 levels in cell culture, through the use of miR-210 mimics or inhibitors, is a key experimental approach for cancer research and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative effects of miR-210 modulation on cancer cell lines as reported in the literature.

Table 1: Effect of miR-210 Overexpression on Cell Proliferation

| Cell Line | Treatment | Effect on Proliferation | Reference |

| HepG2 (Hepatocellular Carcinoma) | miR-210 mimic | Reduced to 68.9% ± 7.4% of mock-treated cells | [5] |

| HuH7 (Hepatocellular Carcinoma) | miR-210 mimic | Reduced to 53.6% ± 5.0% of mock-treated cells | [5] |

| KYSE-170 (Esophageal Squamous Cell Carcinoma) | Synthetic miR-210 | Significant decrease compared to negative control | [3] |

Table 2: Effect of miR-210 Inhibition on Cell Proliferation

| Cell Line | Treatment | Effect on Proliferation | Reference |

| HuH7 (Hepatocellular Carcinoma) | miR-210 inhibitor | Increased to 145.0% ± 10.8% of mock-treated cells | [5] |

| MG-63 (Osteosarcoma) | miR-210 inhibitor | Significant suppression of cell proliferation | [6] |

Experimental Protocols

Protocol 1: Transfection of miR-210 Mimic into Adherent Cells

This protocol provides a general guideline for the transient transfection of a miR-210 mimic into adherent mammalian cells in a 6-well plate format. Optimization may be required for different cell lines and transfection reagents.

Materials:

-

hsa-miR-210-3p mimic (or other species-specific mimic)

-

Lipofection transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Serum-free cell culture medium (e.g., Opti-MEM™)

-

Complete cell culture medium with serum and without antibiotics

-

6-well cell culture plates

-

Adherent cells of interest

Procedure:

-

Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.[7]

-

Preparation of Transfection Mixes:

-

Solution A (miRNA mimic): Dilute 2.0 μL of a 20 µM miR-210 mimic stock solution in 125.0 μL of serum-free medium per well.[7] The final concentration of the mimic in each well is typically between 5–100 nM, and should be optimized.[8]

-

Solution B (Transfection Reagent): Dilute 5.0 μL of Lipofectamine™ RNAiMAX reagent in 125.0 μL of serum-free medium per well.[7]

-

-

Complex Formation: Combine Solution A and Solution B (1:1 ratio) and mix gently. Incubate at room temperature for 5-20 minutes to allow for the formation of transfection complexes.[7][8]

-

Transfection:

-

Remove the growth medium from the cells.

-

Add 1.0 mL of the transfection complex mixture to each well.[8]

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-8 hours.[8]

-

Post-transfection: After the incubation period, remove the transfection solution and replace it with 2.0 mL of fresh, complete culture medium (with serum and antibiotics).

-

Analysis: Assay for gene expression or phenotypic changes 24-72 hours post-transfection.

Protocol 2: Transfection of miR-210 Inhibitor into Adherent Cells

This protocol describes the general procedure for transfecting a miR-210 inhibitor to study the effects of its downregulation.

Materials:

-

hsa-miR-210-3p inhibitor (or other species-specific inhibitor)

-

Transfection reagent suitable for small RNAs

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Adherent cells of interest

-

Appropriate cell culture plates (e.g., 6-well or 96-well)

Procedure:

-

Cell Seeding: Seed cells in the desired plate format to achieve 70-90% confluency at the time of transfection.

-

Complex Formation: Prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent, using the miR-210 inhibitor at a final concentration of approximately 50-100 nM.[6][9]

-

Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 4-8 hours).

-

Medium Change: Replace the transfection medium with fresh complete culture medium.

-

Incubation and Analysis: Culture the cells for an additional 24-72 hours before assessing the desired endpoints, such as changes in target gene expression, cell viability, or apoptosis.[6]

Signaling Pathway and Workflow Diagrams

Caption: The miR-210 signaling pathway in response to hypoxia.

Caption: Experimental workflow for miR-210 functional analysis.

Section 2: ML210

Application Notes

ML210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4).[10] By covalently binding to the selenocysteine residue in the active site of GPX4, ML210 effectively inactivates the enzyme.[10][11] GPX4 is a crucial enzyme that protects cells from oxidative damage by detoxifying lipid peroxides.[11] Inhibition of GPX4 by ML210 leads to an accumulation of lipid peroxides, ultimately triggering a specific form of regulated cell death known as ferroptosis.[11]

ML210 is considered a pro-drug, as it undergoes intracellular transformation into a reactive nitrile oxide electrophile, which is the species that covalently modifies GPX4.[11] This mechanism contributes to its high selectivity.[12] ML210 has demonstrated potent cell-killing activity across a wide range of cancer cell lines and is particularly effective in cells expressing mutant RAS.[13][14] It is a valuable tool for researchers studying ferroptosis and its role in cancer biology, as well as for the development of novel anti-cancer therapies that exploit this cell death pathway, especially in drug-resistant tumors.[11][13]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ML210 in various cell lines.

Table 3: IC50 Values of ML210 in Different Cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| BJeLR | HRAS G12V mutant expressing | 71 | [10][13] |

| BJeH-LT | Without HRAS G12V expression | 272 | [10][13] |

| DRD | HRAS G12V mutant expressing | 107 | [10][14] |

| HT1080 | Fibrosarcoma | 100 | [15] |

Experimental Protocols

Protocol 3: Treatment of Cells with ML210 to Induce Ferroptosis

This protocol provides a general procedure for treating cultured cells with ML210 to study the induction of ferroptosis.

Materials:

-

ML210

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium

-

Cells of interest cultured in multi-well plates

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or lipid peroxidation (e.g., C11-BODIPY 581/591)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ML210 (e.g., 10-50 mM) in sterile DMSO.[13] Store at -20°C.

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Preparation of Working Solutions: On the day of the experiment, dilute the ML210 stock solution in complete culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 10 nM to 10 µM).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of ML210. Include a vehicle control (DMSO) at the same final concentration as in the highest ML210 treatment.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Analysis of Ferroptosis:

-

Cell Viability: Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

-

Lipid Peroxidation: To confirm ferroptosis, measure the accumulation of lipid reactive oxygen species (ROS) using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy.[16]

-

Rescue Experiment: To further validate that cell death is due to ferroptosis, co-treat cells with ML210 and a ferroptosis inhibitor such as ferrostatin-1 (fer-1).

-

Signaling Pathway and Workflow Diagrams

Caption: The mechanism of action of ML210 in inducing ferroptosis.

Caption: Experimental workflow for studying ML210-induced ferroptosis.

References

- 1. miR-210: Fine-Tuning the Hypoxic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Hypoxia-Induced miR-210 in Cancer Progression [mdpi.com]

- 3. MicroRNA-210 Regulates Cancer Cell Proliferation through Targeting Fibroblast Growth Factor Receptor-like 1 (FGFRL1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MiRNA-210: A Current Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up-regulation of microRNA-210 inhibits proliferation of hepatocellular carcinoma cells by targeting YES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]

- 8. abmgood.com [abmgood.com]

- 9. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 12. benchchem.com [benchchem.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies

Topic: Dissolving a Poorly Soluble Compound (Designated as WF-210) for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of a novel therapeutic agent, here designated this compound, is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. A common challenge in preclinical research is the poor aqueous solubility of many lead compounds. This document provides a comprehensive guide to systematically develop a dissolution protocol for a poorly soluble compound like this compound for in vivo administration. The selection of an appropriate vehicle is paramount and must balance the need for complete solubilization with the physiological tolerance of the animal model.

Pre-formulation Assessment of this compound

Before developing a formulation, it is essential to understand the physicochemical properties of this compound. This data will guide the selection of a suitable solvent or vehicle system.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value | Implication for Formulation |

| Molecular Weight | 450.5 g/mol | Influences diffusion and absorption rates. |

| LogP | 4.2 | Indicates high lipophilicity and poor aqueous solubility. |

| pKa | 8.5 (basic) | Solubility may be pH-dependent. |

| Melting Point | 185°C | High melting point can suggest strong crystal lattice energy, impacting solubility. |

| Aqueous Solubility | < 0.1 µg/mL | Requires a non-aqueous or co-solvent system for solubilization. |

| Stability | Stable at RT for 24h in solid form. Degrades in acidic conditions (pH < 4). | The formulation should have a pH > 4. |

Selecting an Appropriate Vehicle for In Vivo Administration

The choice of vehicle is a critical step and depends on the route of administration, the required dose, and the toxicity of the solvent.

Common Solvents and Co-solvents

For many poorly soluble compounds, a multi-component vehicle is often necessary. This typically involves a primary solvent to dissolve the compound, which is then diluted with a more biocompatible vehicle.

Table 2: Common Vehicles for In Vivo Dosing of Poorly Soluble Compounds

| Vehicle Component | Primary Use | Common Concentration Limits (in final dose) | Notes |

| Dimethyl sulfoxide (DMSO) | Primary solvent for highly lipophilic compounds. | < 10% (often aimed for < 1-5%)[1] | Can have pharmacological effects and cause local irritation.[1][2] A vehicle control group is essential.[2] |

| Ethanol | Co-solvent to improve solubility. | < 10% | Can cause local irritation and has sedative effects at higher concentrations.[1] |

| Polyethylene Glycol (PEG) 300/400 | Co-solvent and viscosity modifier. | Up to 40% | Generally well-tolerated but can cause osmotic diarrhea at high doses.[3] |

| Propylene Glycol (PG) | Co-solvent. | Up to 40% | Can cause hyperosmolality and lactic acidosis at high doses.[1] |

| Saline (0.9% NaCl) | Aqueous vehicle for dilution. | As required | Used to bring the formulation to the final injectable volume. |

| Carboxymethyl cellulose (CMC) | Suspending agent for oral administration. | 0.5 - 2.5% | Forms a uniform suspension for compounds that cannot be fully dissolved. |

| Corn Oil / Olive Oil | Vehicle for lipophilic compounds for oral or subcutaneous administration. | As required | Suitable for compounds with very high LogP values.[1] |

Decision Workflow for Vehicle Selection

The following diagram illustrates a typical workflow for selecting a suitable vehicle for a compound like this compound.

Caption: Workflow for selecting an appropriate in vivo vehicle.

Experimental Protocols

Protocol for Preparing a Co-Solvent Formulation of this compound

This protocol is based on the hypothetical properties of this compound and is a common starting point for many poorly soluble compounds.

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intravenous or intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 400 (PEG400), sterile, injectable grade

-

Saline (0.9% NaCl), sterile, injectable grade

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

-

Initial Solubilization: Add a small volume of DMSO to the this compound powder. For a final formulation with 10% DMSO, add 100 µL of DMSO. Vortex or sonicate gently until the compound is completely dissolved. A clear solution should be obtained.

-

Addition of Co-solvent: Add the co-solvent, PEG400. For a final formulation with 40% PEG400, add 400 µL of PEG400. Mix thoroughly until the solution is homogeneous.

-

Final Dilution: Slowly add the saline to the organic mixture while vortexing to bring the solution to the final volume. For a 1 mL final volume, add 500 µL of saline.

-

CRITICAL STEP: Add the aqueous phase (saline) slowly to the organic phase containing the dissolved compound. Rapid addition can cause the compound to precipitate.

-

-

Final Observation: Observe the final formulation for any signs of precipitation. A successful formulation will be a clear, particle-free solution.

-

Sterile Filtration (Optional but Recommended): If required, filter the final solution through a 0.22 µm sterile syringe filter. This is particularly important for intravenous administration.

-

Vehicle Control: Prepare a vehicle control by following the same procedure but without adding this compound. This is crucial for interpreting the in vivo results.

Table 3: Example Co-Solvent Formulation for this compound (10 mg/mL)

| Component | Percentage of Final Volume | Volume for 1 mL |

| DMSO | 10% | 100 µL |

| PEG400 | 40% | 400 µL |

| Saline (0.9% NaCl) | 50% | 500 µL |

| This compound | N/A | 10 mg |

Signaling Pathway of Solvent Toxicity

It is important to be aware of the potential off-target effects of the solvents used in the formulation. For instance, DMSO is known to have various biological effects. The diagram below illustrates a simplified representation of how a vehicle component like DMSO could potentially influence cellular pathways, underscoring the importance of a vehicle control group.

Caption: Potential off-target effects of high solvent concentrations.

Stability and Homogeneity Assessment

Once a promising formulation is developed, its stability should be assessed to ensure that this compound remains in solution throughout the duration of the experiment.

Protocol for Stability Assessment:

-

Prepare the final formulation of this compound.

-

Store aliquots of the formulation at room temperature and at 4°C.

-

Visually inspect for any signs of precipitation at regular intervals (e.g., 0, 1, 4, and 24 hours).

-

(Optional) Quantify the concentration of this compound in the solution at each time point using a suitable analytical method like HPLC to confirm that the compound has not degraded or precipitated.

Conclusion

The development of a suitable formulation for a poorly soluble compound like this compound is a systematic process that requires careful consideration of the compound's physicochemical properties and the constraints of the in vivo model. By following a structured approach of solubility screening, vehicle optimization, and stability testing, researchers can develop a robust formulation that will enable the accurate and reliable in vivo evaluation of their compound of interest. It is imperative to always include a vehicle-only control group in the in vivo study to differentiate the effects of the compound from those of the formulation components.[2]

References

Application Notes and Protocols for Test Compound (TC) Administration in Mice

Disclaimer: Information regarding a specific compound designated "WF-210" is not available in the public domain. The following application notes and protocols are provided as a general guideline for the dosage and administration of a hypothetical test compound (TC) in mice for research purposes. Researchers must adapt these protocols based on the specific physicochemical properties of their compound, the experimental objectives, and established ethical guidelines for animal research.

Introduction

The determination of the appropriate dosage and administration route is a critical step in the preclinical evaluation of any new test compound in murine models. This document provides a summary of common administration routes and general protocols for administering a test compound to mice. The selection of a specific route and dose will depend on the compound's solubility, the desired pharmacokinetic profile, and the scientific goals of the study.

Quantitative Data Summary

The following tables provide a summary of recommended administration volumes and needle sizes for various routes of administration in adult mice. These are general guidelines, and adjustments may be necessary based on the specific strain, age, and size of the mice being used.

Table 1: Recommended Maximum Administration Volumes in Mice

| Route of Administration | Maximum Volume |

| Intravenous (IV) | < 0.2 mL |

| Intraperitoneal (IP) | < 2-3 mL |

| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites, max 1 mL per site) |

| Intramuscular (IM) | < 0.05 mL |

| Oral (PO) - Gavage | 10 mL/kg (smaller volumes of 5 mL/kg are often recommended)[1] |

| Intradermal (ID) | 0.1 mL per site |

Table 2: Recommended Needle Sizes for Administration in Mice

| Route of Administration | Recommended Needle Gauge |

| Intravenous (IV) | 27-30 G |

| Intraperitoneal (IP) | 25-27 G |

| Subcutaneous (SC) | 25-27 G |

| Intramuscular (IM) | 26-30 G |

| Oral (PO) - Gavage | 18-24 G (with a ball-tip) |

| Intradermal (ID) | 26-30 G |

Experimental Protocols

Preparation of Test Compound (TC)

-

Vehicle Selection: The choice of vehicle will depend on the solubility of the TC. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or specific formulations for poorly soluble compounds. The vehicle should be non-toxic and not interfere with the experimental outcomes.

-

Sterilization: For parenteral routes (IV, IP, SC, IM), the TC formulation must be sterile. This is typically achieved by filtration through a 0.22 µm filter.

-

Concentration Calculation: Calculate the required concentration of the TC in the vehicle to achieve the desired dose in the specified injection volume. For example, to administer a dose of 10 mg/kg to a 25 g mouse in a volume of 0.1 mL, the required concentration would be 2.5 mg/mL.

Administration Protocols

The following are generalized protocols for common administration routes. Proper animal restraint is crucial for all procedures to ensure the safety of both the animal and the researcher.

-

Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a 27-30 G needle, insert the needle into one of the lateral tail veins at a shallow angle. The bevel of the needle should be facing up.

-